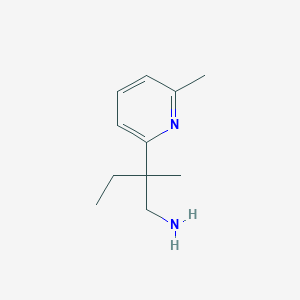

2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine

Description

IUPAC Nomenclature and Systematic Identification

2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine represents a pyridine-containing amine compound with multiple substituents. The systematic identification of this compound involves several key identifiers that facilitate its recognition in chemical databases and literature sources.

The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1857251-61-6 |

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.274 g/mol |

| MDL Number | MFCD30218634 |

| Synonyms | 2-Pyridineethanamine, β-ethyl-β,6-dimethyl- |

| SMILES Notation | CCC(c1cccc(n1)C)(CN)C |

The nomenclature structure of this compound follows established IUPAC principles, wherein the main chain (butan-1-amine) is identified as the parent compound, with position-specific substituents indicated by numerical prefixes. The "2-methyl" descriptor indicates a methyl group at the second carbon of the butane chain, while "2-(6-methylpyridin-2-yl)" signifies the attachment of a 6-methylpyridine moiety at the same position. The "1-amine" suffix denotes a primary amino group at the terminal carbon.

Properties

IUPAC Name |

2-methyl-2-(6-methylpyridin-2-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-11(3,8-12)10-7-5-6-9(2)13-10/h5-7H,4,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYDNYFIOIMAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN)C1=CC=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine typically involves the reaction of 2-methylpyridine with butan-1-amine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds similar to 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine may exhibit significant biological activities, including interactions with specific receptors and enzymes. These interactions could lead to modulation of various biochemical pathways, which is crucial for drug development . For instance, studies have shown that certain analogs can selectively inhibit neuronal nitric oxide synthase (nNOS), which is important for preventing brain injury .

The compound's potential biological activity is under investigation, particularly regarding its therapeutic applications. Initial findings suggest that it may bind to specific receptors, influencing their activity and providing insights into its mechanism of action . This makes it a candidate for further exploration in the context of drug discovery.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties .

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

A study focused on the selective inhibition of nNOS demonstrated that derivatives of pyridine, including those related to this compound, exhibited nanomolar potency against nNOS while maintaining selectivity over endothelial nitric oxide synthase (eNOS). This selectivity is vital for developing treatments aimed at reducing neuroinflammation without affecting cardiovascular functions .

| Compound | nNOS Inhibition Potency | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|

| Compound A | < 10 nM | 1000-fold |

| Compound B (related to 2-Methyl...) | < 20 nM | >1000-fold |

Case Study 2: Ligand-Receptor Interactions

Another significant area of research involves the interaction of compounds like this compound with metabotropic glutamate receptors. Studies have shown that structural modifications can enhance binding affinity and selectivity, indicating that this compound could be optimized for better therapeutic outcomes in neurological disorders .

Mechanism of Action

The mechanism by which 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Key Insights :

- Lipophilicity : The 6-methylpyridin-2-yl group likely increases membrane permeability compared to furan or imidazole-based analogs, which may enhance bioavailability in biological systems .

- Synthetic Challenges : The branched structure may reduce synthetic yields compared to linear analogs (e.g., compounds in with ~70% yields). Microwave-assisted methods (as in ) could optimize synthesis .

- Thermodynamic Behavior : Amines like butan-1-amine derivatives exhibit complex phase behaviors in mixtures, as seen in the pentan-2-one/butan-1-amine system, where hydrogen-bonding asymmetry complicates modeling .

Stability and Environmental Impact

However, regulatory concerns for related compounds (e.g., aldicarb in ) underscore the need for toxicity assessments, particularly given the environmental persistence of aromatic amines .

Biological Activity

2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tertiary amine structure with a molecular formula of and a molar mass of approximately 178.28 g/mol. The presence of the 6-methylpyridine moiety significantly contributes to its chemical reactivity and biological activity.

Preliminary studies suggest that this compound interacts with various molecular targets, including enzymes and receptors. The compound may act as a ligand, binding to active sites on proteins, thereby modulating their activity and influencing biochemical pathways. Detailed investigations are necessary to fully elucidate these interactions and their implications for therapeutic applications.

Anticancer Activity

The compound's biological activity extends to anticancer properties, where similar pyridine derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example, related compounds have shown IC50 values indicating significant inhibition of cell proliferation in human colon adenocarcinoma and melanoma models . While specific data for this compound is still emerging, its structural characteristics may confer similar activities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine | C10H16N2 | Contains a propanamine structure |

| 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine | C11H19ClN2 | Chloride salt form, differing substitution pattern |

| 2-(6-Methylpyridin-2-yl)propan-1-amine | C10H16N2 | Lacks the additional methyl group at the butane position |

The distinct arrangement of functional groups in this compound may confer unique chemical properties and biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various pyridine derivatives. For example, one study highlighted the synthesis of novel compounds that exhibited significant anticancer activity through modulation of specific signaling pathways . Another investigation into pyridine-based compounds revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methyl-2-(6-methylpyridin-2-yl)butan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving 6-methylpyridin-2-ylmethyl chloride and primary amines. Key parameters include solvent choice (e.g., tetrahydrofuran for solubility), base selection (e.g., NaOH to deprotonate amines), and temperature control (heating to ~60–80°C for reaction completion). Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .

- Experimental Design : Researchers should systematically vary solvent polarity, base strength, and reaction time to identify optimal conditions. Kinetic studies using HPLC or GC-MS can track intermediate formation and final product purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : - and -NMR to confirm methyl and pyridinyl group positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For solid-state structure confirmation, particularly if the compound forms coordination complexes .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu, Fe). Researchers should:

- Screen metal salts (e.g., chlorides, nitrates) in varying stoichiometries.

- Analyze complex stability via UV-Vis spectroscopy or cyclic voltammetry.

- Compare catalytic activity with analogs lacking methyl groups (e.g., bis(2-pyridylmethyl)amine) to assess steric/electronic effects .

Advanced Research Questions

Q. How can computational models like PCP-SAFT predict the thermophysical behavior of this amine in mixtures?

- Methodological Answer : PCP-SAFT requires parameterization for amine-specific hydrogen-bonding asymmetry. Researchers should:

- Collect experimental data (e.g., viscosity, density) for binary mixtures (e.g., with alcohols or ketones).

- Adjust association parameters to account for amine donor/acceptor site asymmetry, as seen in pentan-2-one/butan-1-amine systems .

- Data Contradiction : Discrepancies between predicted and experimental azeotrope behavior highlight the need for improved amine parametrization.

Q. What strategies resolve contradictions in catalytic activity data when comparing structural analogs?

- Methodological Answer :

- Comparative Studies : Test analogs (e.g., tris(2-pyridylmethyl)amine) under identical conditions (pH, temperature).

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical traps to identify rate-limiting steps.

- Structural Analysis : Correlate catalytic efficiency with X-ray-derived bond lengths/angles in metal complexes .

- Example : Methyl substitutions in this compound may enhance redox activity compared to non-methylated analogs .

Q. What experimental approaches determine the compound’s role in biological systems?

- Methodological Answer :

- Chelation Studies : Titrate the compound into metal-enriched biological buffers and monitor ion availability via atomic absorption spectroscopy.

- Enzyme Inhibition Assays : Test interactions with metalloenzymes (e.g., carbonic anhydrase) using fluorogenic substrates.

- Cellular Uptake : Label the compound with -isotopes and quantify intracellular accumulation in cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.